Cas no 2138823-40-0 ((2-Bromoethenyl)cyclooctane)

(2-Bromoethenyl)cyclooctane is a brominated cyclic alkene with a molecular formula of C₁₀H₁₇Br. This compound features a cyclooctane ring substituted with a 2-bromoethenyl group, making it a versatile intermediate in organic synthesis. Its reactive vinyl bromide moiety enables participation in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex cyclic frameworks. The cyclooctane backbone provides steric stability while maintaining reactivity for further functionalization. This compound is particularly useful in medicinal chemistry and materials science for introducing cyclooctyl motifs. It is typically handled under inert conditions due to the sensitivity of the vinyl bromide group. Storage at low temperatures in a dry environment is recommended to maintain stability.
(2-Bromoethenyl)cyclooctane structure
(2-Bromoethenyl)cyclooctane structure
Product name:(2-Bromoethenyl)cyclooctane
CAS No:2138823-40-0
MF:C10H17Br
MW:217.145982503891
CID:6508123
PubChem ID:165465249

(2-Bromoethenyl)cyclooctane Chemical and Physical Properties

Names and Identifiers

    • (2-bromoethenyl)cyclooctane
    • EN300-802416
    • 2138823-40-0
    • (2-Bromoethenyl)cyclooctane
    • Inchi: 1S/C10H17Br/c11-9-8-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2/b9-8+
    • InChI Key: QDCRDVHONUTCAO-CMDGGOBGSA-N
    • SMILES: Br/C=C/C1CCCCCCC1

Computed Properties

  • Exact Mass: 216.05136g/mol
  • Monoisotopic Mass: 216.05136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 5

(2-Bromoethenyl)cyclooctane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-802416-0.05g
(2-bromoethenyl)cyclooctane
2138823-40-0 95%
0.05g
$768.0 2024-05-21
Enamine
EN300-802416-0.5g
(2-bromoethenyl)cyclooctane
2138823-40-0 95%
0.5g
$877.0 2024-05-21
Enamine
EN300-802416-10.0g
(2-bromoethenyl)cyclooctane
2138823-40-0 95%
10.0g
$3929.0 2024-05-21
Enamine
EN300-802416-0.1g
(2-bromoethenyl)cyclooctane
2138823-40-0 95%
0.1g
$804.0 2024-05-21
Enamine
EN300-802416-2.5g
(2-bromoethenyl)cyclooctane
2138823-40-0 95%
2.5g
$1791.0 2024-05-21
Enamine
EN300-802416-0.25g
(2-bromoethenyl)cyclooctane
2138823-40-0 95%
0.25g
$840.0 2024-05-21
Enamine
EN300-802416-1.0g
(2-bromoethenyl)cyclooctane
2138823-40-0 95%
1.0g
$914.0 2024-05-21
Enamine
EN300-802416-5.0g
(2-bromoethenyl)cyclooctane
2138823-40-0 95%
5.0g
$2650.0 2024-05-21

Additional information on (2-Bromoethenyl)cyclooctane

Comprehensive Overview of (2-Bromoethenyl)cyclooctane (CAS No. 2138823-40-0): Properties, Applications, and Industry Insights

(2-Bromoethenyl)cyclooctane (CAS No. 2138823-40-0) is a specialized organic compound gaining attention in pharmaceutical and material science research. This brominated cyclic alkene features a unique cyclooctane backbone with a 2-bromoethenyl substituent, offering versatile reactivity for synthetic applications. Its molecular structure (C10H17Br) combines the stability of an 8-membered ring with the electrophilic character of a vinyl bromide moiety, making it valuable for cross-coupling reactions and polymer modification.

Recent studies highlight its role in developing bioactive molecules, particularly in medicinal chemistry where researchers explore its potential as a building block for targeted drug delivery systems. The compound's lipophilic nature and controlled reactivity align with current trends in sustainable synthesis, addressing growing demand for eco-friendly intermediates. Analytical techniques like NMR spectroscopy and HPLC-MS confirm its high purity (>98%), meeting stringent requirements for preclinical research applications.

In material science, (2-Bromoethenyl)cyclooctane serves as a precursor for functionalized polymers with tailored thermal properties. Its ring strain energy (approximately 20 kcal/mol in cyclooctane) influences polymerization kinetics, a topic frequently searched in polymer chemistry forums. The compound's storage stability under nitrogen and compatibility with Grignard reagents make it practical for industrial-scale applications, though proper handling protocols are essential to maintain its integrity.

Market analysts note rising interest in CAS 2138823-40-0 from specialty chemical manufacturers, driven by advancements in catalyzed C-C bond formation techniques. Patent databases reveal innovative uses in OLED materials and liquid crystal displays, responding to the electronics industry's need for high-performance organic semiconductors. The compound's structure-activity relationships are frequently discussed in computational chemistry circles, particularly regarding its conformational flexibility and steric effects.

Quality control specifications for 2138823-40-0 typically include residual solvent analysis and heavy metal screening, reflecting pharmaceutical-grade standards. Researchers emphasize its advantages over similar bromoalkene derivatives in stereoselective synthesis, with documented success in constructing chiral centers for asymmetric catalysis applications. These characteristics position it as a valuable tool for developing next-generation therapeutics and advanced materials.

Environmental considerations regarding brominated compounds have prompted studies on green chemistry approaches for (2-Bromoethenyl)cyclooctane production. Recent life cycle assessments compare traditional synthesis routes with emerging biocatalytic methods, addressing sustainability concerns frequently raised in chemical industry discussions. The compound's biodegradation profile and ecotoxicological data remain active research areas, particularly for industrial wastewater treatment applications.

From a commercial perspective, CAS 2138823-40-0 suppliers emphasize batch-to-batch consistency and custom purity grades to meet diverse research needs. Technical bulletins often highlight its solubility parameters (soluble in THF, DCM; sparingly soluble in hexanes) and thermal stability (decomposition >180°C), critical information for process chemists. The growing fine chemicals market in Asia-Pacific regions shows particular demand for this intermediate, reflecting broader trends in research chemical globalization.

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